

# A Comparative Pharmacokinetic Analysis of Budesonide and its Metabolite 17-Carboxy Budesonide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *17-Carboxy Budesonide*

Cat. No.: *B130375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the synthetic corticosteroid Budesonide and its carboxy metabolite, **17-Carboxy Budesonide**. While extensive data is available for the parent drug, Budesonide, information on the specific pharmacokinetic parameters of **17-Carboxy Budesonide** is limited in publicly available literature. This document summarizes the known pharmacokinetic properties of Budesonide and outlines the experimental methodologies used for its analysis, which can be adapted for the study of its metabolites.

## Data Presentation: Comparative Pharmacokinetic Parameters

Budesonide is characterized by rapid absorption and extensive first-pass metabolism, primarily in the liver. Its pharmacokinetic parameters can vary depending on the formulation and route of administration.

Table 1: Pharmacokinetic Profile of Budesonide (Human Data)

| Parameter                                             | Oral Administration                                 | Inhaled Administration (DPI)                 | Intravenous Administration          |
|-------------------------------------------------------|-----------------------------------------------------|----------------------------------------------|-------------------------------------|
| Bioavailability (F)                                   | ~10-21% <a href="#">[1]</a>                         | 39% <a href="#">[1]</a>                      | Not Applicable                      |
| Time to Peak Plasma Concentration (t <sub>max</sub> ) | 2-8 hours <a href="#">[1]</a>                       | 0.28 - 0.46 hours <a href="#">[2]</a>        | Not Applicable                      |
| Peak Plasma Concentration (C <sub>max</sub> )         | 1.50 ± 0.79 ng/mL<br>(9mg dose) <a href="#">[1]</a> | 1.8 µg/L (1600 µg dose) <a href="#">[2]</a>  | Not Applicable                      |
| Elimination Half-life (t <sub>1/2</sub> )             | 2.0 - 3.6 hours <a href="#">[1]</a>                 | 2.3 - 3.0 hours <a href="#">[2]</a>          | 2.8 ± 1.1 hours <a href="#">[3]</a> |
| Volume of Distribution (V <sub>d</sub> )              | 2.2 - 3.9 L/kg <a href="#">[1]</a>                  | Not specified                                | 301.3 ± 41.7 L <a href="#">[3]</a>  |
| Clearance (CL)                                        | 0.9 - 1.8 L/min <a href="#">[1]</a>                 | 163 L/h (oral clearance) <a href="#">[2]</a> | 83.7 ± 27.5 L/h <a href="#">[3]</a> |
| Protein Binding                                       | 85-90% <a href="#">[1]</a>                          | 85-90% <a href="#">[1]</a>                   | 85-90% <a href="#">[1]</a>          |

### 17-Carboxy Budesonide:

Specific pharmacokinetic data for **17-Carboxy Budesonide**, such as C<sub>max</sub>, t<sub>max</sub>, and elimination half-life, are not well-documented in the reviewed literature. It is recognized as a degradation product of Budesonide. The formation of **17-Carboxy Budesonide** occurs via the degradation of the corticosteroid side chain.

## Experimental Protocols

The determination of Budesonide and its metabolites in biological matrices is primarily achieved through sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Protocol: Quantification of Budesonide in Human Plasma via LC-MS/MS

This protocol provides a general framework for the analysis of Budesonide in plasma.

## 1. Sample Preparation (Solid-Phase Extraction - SPE)

- Objective: To extract Budesonide from the plasma matrix and remove interfering substances.
- Procedure:
  - Spike plasma samples with an internal standard (e.g., Budesonide-d8) to correct for extraction variability.
  - Pre-treat the plasma sample, often by dilution with an acidic solution (e.g., 4% phosphoric acid in water).
  - Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.
  - Load the pre-treated plasma sample onto the SPE cartridge.
  - Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
  - Elute Budesonide and the internal standard with a stronger solvent (e.g., methanol).
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Objective: To separate Budesonide from other components and quantify it with high sensitivity and specificity.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
  - Column: A reverse-phase column (e.g., C18) is typically used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: Typically in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-20  $\mu$ L.
- Mass Spectrometric Conditions:
  - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Budesonide and its internal standard are monitored.
    - Example Transition for Budesonide: m/z 431.2  $\rightarrow$  323.2

### 3. Data Analysis

- The concentration of Budesonide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Budesonide.

## Mandatory Visualizations

### Budesonide Metabolism Pathway

Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolites are  $16\alpha$ -hydroxyprednisolone and  $6\beta$ -hydroxybudesonide, which have significantly less corticosteroid activity than the parent compound.



Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of Budesonide and its Metabolite 17-Carboxy Budesonide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130375#comparative-pharmacokinetic-profiling-of-budesonide-and-17-carboxy-budesonide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)